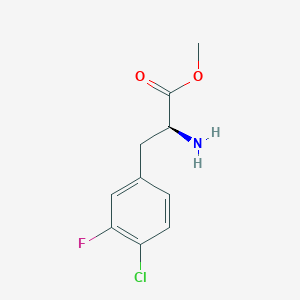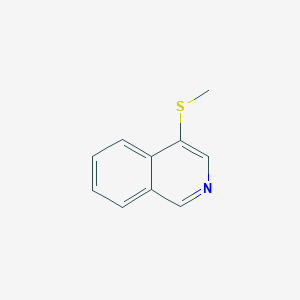
4-(Methylsulfanyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfanyl)isoquinoline is a heterocyclic organic compound with the molecular formula C10H9NS. It features an isoquinoline ring with a methylsulfanyl group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 4-(Methylsulfanyl)isoquinoline, can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the cyclization of phenethylamine with acid chlorides or anhydrides, followed by oxidation .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes. For instance, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are efficient methods for producing isoquinolines in high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Methylsulfanyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or sulfides.
Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at positions 1 and 3.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Applications De Recherche Scientifique
4-(Methylsulfanyl)isoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including anti-cancer and anti-malarial properties.
Medicine: Some isoquinoline derivatives are explored as potential drug candidates due to their pharmacological activities.
Industry: This compound is used in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Methylsulfanyl)isoquinoline involves its interaction with molecular targets and pathways. Isoquinoline derivatives can inhibit enzymes or interact with receptors, leading to various biological effects. For example, some isoquinoline derivatives exhibit neurotoxic activity by affecting dopamine neurons and inducing oxidative stress .
Comparaison Avec Des Composés Similaires
Isoquinoline: The parent compound of 4-(Methylsulfanyl)isoquinoline, lacking the methylsulfanyl group.
Quinoline: A structurally similar compound with a nitrogen atom at a different position in the ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness: this compound is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H9NS |
|---|---|
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
4-methylsulfanylisoquinoline |
InChI |
InChI=1S/C10H9NS/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-7H,1H3 |
Clé InChI |
LJJYUBRSIWDHPJ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CN=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


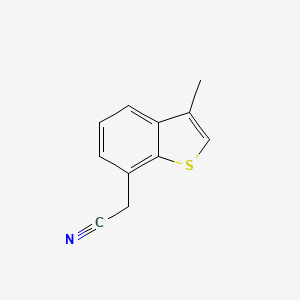

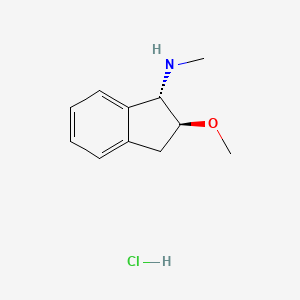

amine](/img/structure/B13515310.png)
![Tert-butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylatehydrochloride](/img/structure/B13515312.png)
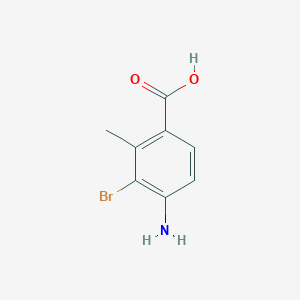
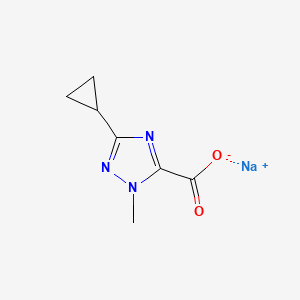
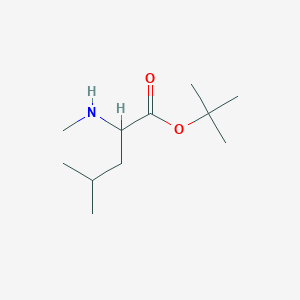
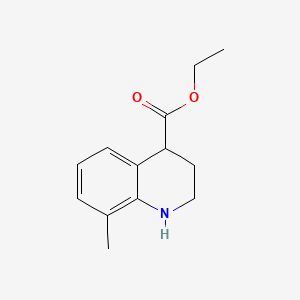

![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one](/img/structure/B13515350.png)
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)
